Nigellidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nigellidine can be synthesized through various methods. One efficient synthetic route involves the direct C-3 C–H arylation of (1H) indazole and pyrazole with aryl iodides or bromides using a palladium(II)/phenanthroline catalyst . This method provides a straightforward approach to obtaining this compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction of this compound from Nigella sativa seeds is a common practice. The seeds are typically subjected to solvent extraction processes to isolate the alkaloids, followed by purification steps to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Nigellidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl halides and catalysts such as palladium(II) are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Nigellidine is often compared with other bioactive compounds found in Nigella sativa, such as thymoquinone, α-hederin, and dithymoquinone . While all these compounds exhibit therapeutic properties, this compound is unique due to its indazole structure, which contributes to its distinct biological activities .
Comparison with Similar Compounds
Thymoquinone: Known for its antioxidant and anti-inflammatory properties.
α-Hederin: Exhibits anticancer and antiviral activities.
Dithymoquinone: Has potent antioxidant and anticancer effects.
Nigellidine’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
CAS No. |
120993-86-4 |
---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3 |
InChI Key |
HJKNBAAMIKPHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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